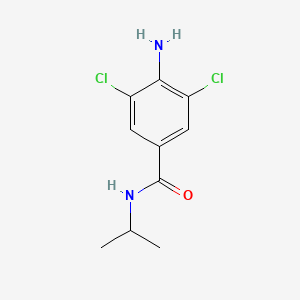

Benzamide, 4-amino-3,5-dichloro-N-isopropyl-

説明

Benzamide, 4-amino-3,5-dichloro-N-isopropyl- (molecular formula: C₁₀H₁₁Cl₂N₂O) is a substituted benzamide derivative characterized by:

- Amino group at the para (4th) position of the benzene ring.

- Chlorine atoms at the 3rd and 5th positions.

- Isopropyl group attached to the benzamide nitrogen.

This compound is structurally related to herbicidal and pesticidal agents, where the chloro and amino substituents enhance bioactivity by influencing solubility and target-site interactions .

特性

CAS番号 |

63887-29-6 |

|---|---|

分子式 |

C10H12Cl2N2O |

分子量 |

247.12 g/mol |

IUPAC名 |

4-amino-3,5-dichloro-N-propan-2-ylbenzamide |

InChI |

InChI=1S/C10H12Cl2N2O/c1-5(2)14-10(15)6-3-7(11)9(13)8(12)4-6/h3-5H,13H2,1-2H3,(H,14,15) |

InChIキー |

HIBIEKXBXDTLQI-UHFFFAOYSA-N |

正規SMILES |

CC(C)NC(=O)C1=CC(=C(C(=C1)Cl)N)Cl |

製品の起源 |

United States |

準備方法

Preparation via Reaction of 4-amino-3,5-dichlorobenzoyl Chloride with Isopropylamine

The most direct and reported method for synthesizing Benzamide, 4-amino-3,5-dichloro-N-isopropyl- involves the acylation of isopropylamine with 4-amino-3,5-dichlorobenzoyl chloride. This acid chloride is typically prepared from 4-amino-3,5-dichlorobenzoic acid by treatment with thionyl chloride or other chlorinating agents.

- Dissolve 4-amino-3,5-dichlorobenzoyl chloride (14 g) in a 1:1 mixture of acetone and ether (200 mL total).

- Prepare a solution of isopropylamine (7.28 g) in ether (150 mL).

- Add the acid chloride solution dropwise to the isopropylamine solution under stirring, maintaining the temperature with an ice bath to prevent overheating.

- After complete addition, continue stirring for 1 hour at or below room temperature.

- Filter off the formed isopropylamine hydrochloride by-product.

- Evaporate the combined filtrate and wash liquid to dryness.

- Triturate the residue with water, filter, dry, and recrystallize from an alcohol/water mixture to purify the product.

- Temperature: 0 to 25 °C (ice bath cooling recommended during addition)

- Solvents: Ether, acetone (inert diluents)

- Reaction time: Approximately 1 hour post-addition

- The crude product typically has a melting point around 146 °C (reported melting points vary slightly depending on purity and recrystallization).

- Elemental analysis closely matches theoretical values, confirming product identity and purity.

$$

\text{4-amino-3,5-dichlorobenzoyl chloride} + \text{isopropylamine} \rightarrow \text{Benzamide, 4-amino-3,5-dichloro-N-isopropyl-} + \text{HCl}

$$

Alternative Preparation via Ester Intermediate and Ammonolysis

While direct acid chloride aminolysis is preferred, an alternative route involves ester formation followed by aminolysis:

- Methyl or ethyl esters of 4-amino-3,5-dichlorobenzoic acid are prepared.

- These esters are reacted with isopropylamine under reflux conditions.

- The reaction proceeds via nucleophilic substitution on the ester carbonyl to form the amide.

This method is less commonly reported for this specific compound but is a known general approach for benzamide derivatives.

Chlorination of Aminobenzamide Precursors

In some synthetic sequences, chlorination is performed on an aminobenzamide intermediate to introduce the 3,5-dichloro substituents:

- Starting from 2-amino-N-methylbenzamide derivatives, chlorination with trichloroisocyanuric acid under controlled pH conditions (pH 8-13) leads to dichlorinated products.

- The reaction is carried out in organic solvents followed by aqueous workup and filtration.

- This chlorination step is valuable for introducing chlorine substituents with high selectivity and yield.

Although this method is described for N-methylbenzamide, analogous procedures may be adapted for N-isopropyl analogs.

Reaction Optimization and Notes

- The use of an acid acceptor (e.g., triethylamine) or excess amine can improve yields by neutralizing the HCl formed.

- Inert solvents such as ether, acetone, ethyl acetate, benzene, or dimethylacetamide are preferred to avoid side reactions.

- Reaction temperatures are generally maintained between -20 °C and room temperature to control reaction rates and minimize by-products.

- Purification often involves recrystallization from alcohol/water mixtures.

Summary Table of Preparation Parameters

| Step/Method | Reagents & Conditions | Solvents | Temperature | Yield & Purity | Notes |

|---|---|---|---|---|---|

| Acid chloride + isopropylamine | 4-amino-3,5-dichlorobenzoyl chloride + isopropylamine | Ether, acetone | 0-25 °C | High yield (~90%), mp ~146 °C | Ice bath cooling; acid acceptor optional |

| Ester aminolysis | Methyl/ethyl ester + isopropylamine | Alcohol, solvent | Reflux | Moderate yield | Less common; longer reaction times |

| Chlorination of aminobenzamide | Trichloroisocyanuric acid, pH 8-13 | Organic solvent | Ambient | High yield, high purity | For introducing 3,5-dichloro substituents |

Research Findings and Industrial Relevance

- The acid chloride route is favored industrially due to simplicity, high yield, and straightforward purification.

- Chlorination using trichloroisocyanuric acid offers an environmentally friendly and cost-effective method for halogenation with minimal pollution.

- The described synthetic methods provide compounds of high purity suitable for pharmaceutical and agrochemical applications.

化学反応の分析

Types of Reactions

4-Amino-3,5-dichloro-N-isopropylbenzamide undergoes various chemical reactions, including:

Substitution Reactions: The amino and dichloro groups on the benzene ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the amino group.

Amide Bond Formation: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Substitution Reactions: Products include various substituted benzamides.

Oxidation: Products may include nitroso or nitro derivatives.

Reduction: Products may include amine derivatives.

科学的研究の応用

Pharmacological Applications

Muscle Relaxant and Tranquilizer Properties

Benzamide derivatives, including 4-amino-3,5-dichloro-N-isopropyl-, have been identified as effective muscle relaxants. They function by inhibiting synaptic transmission in the spinal cord, differentiating them from neuromuscular blocking agents like curare. The pharmacological profile indicates that these compounds can induce muscle relaxation, provide tranquilization, and exhibit anti-emetic effects lasting between 8 to 20 hours after administration .

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. Specifically, derivatives of benzamide have shown promise in inhibiting viral hemagglutinin (HA) in Influenza A viruses. For instance, a related compound demonstrated an EC50 value of 3.04 μM against H5N1 pseudovirus and complete inhibition of H1N1 at a concentration of 12.5 μM, indicating a significant antiviral effect without cytotoxicity .

Structure-Activity Relationships (SAR)

The effectiveness of benzamide derivatives is significantly influenced by their structural components. Research into the structure-activity relationships has revealed that modifications to the amide portion and aromatic regions can enhance biological activity. For example, certain substitutions have led to increased potency against viral targets, suggesting that careful design of these compounds can yield more effective therapeutic agents .

Synthesis and Yield

The synthesis of benzamide derivatives typically involves reactions such as the Schotten–Baumann reaction for benzoylated amines. A notable synthesis method for 4-amino-3,5-dichloro-N-isopropyl-benzamide yields high purity (>96%) and efficiency (>90%) using trichloroisocyanuric acid as a chlorinating agent . This method demonstrates both environmental safety and cost-effectiveness due to the use of readily available starting materials.

Toxicological Studies

Toxicity assessments have been conducted on various benzamide derivatives. For instance, studies involving 4-amino-3,5-dichloro-N-cyclopropyl-benzamide established an LD50 of approximately 600 mg/kg in mice when administered intraperitoneally . Such findings are crucial for evaluating the safety profiles of these compounds before clinical applications.

Comparative Data Table

The following table summarizes key properties and applications of benzamide derivatives:

| Compound Name | Primary Application | EC50 Value (μM) | LD50 (mg/kg) | Notes |

|---|---|---|---|---|

| 4-amino-3,5-dichloro-N-isopropyl-benzamide | Muscle relaxant | Not specified | Not specified | Induces muscle relaxation and tranquilization |

| 2,6-dichloro-N-(1-isopropyl-piperidin-4-yl)benzamide | Antiviral (Influenza A) | 3.04 | Not specified | Effective against H1N1 and H5N1 viruses |

| 4-amino-3,5-dichloro-N-cyclopropyl-benzamide | Muscle relaxant | Not specified | 600 | Significant muscle relaxation effects |

作用機序

The mechanism of action of 4-Amino-3,5-dichloro-N-isopropylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of amino and dichloro groups enhances its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.

類似化合物との比較

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons

Key Findings from Comparative Studies

Substituent Impact on Bioactivity: Chlorine Position: 3,5-dichloro substitution (as in pronamide and the target compound) correlates with herbicidal activity, while 3,4-dichloro derivatives (e.g., compound) may shift applications to pharmacology due to steric and electronic changes .

Efficacy in Agriculture :

- Pronamide (a structural analog) at 0.6 kg ai/ha completely inhibits shoot elongation in weeds, outperforming propham (3.4 kg ai/ha) in dry-weight suppression .

- The isopropyl group in the target compound may reduce volatility compared to pronamide’s propynyl group, enhancing field stability .

Pharmacological Potential: Complex derivatives like 3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-isopropyl-benzamide () exhibit tailored interactions with biological targets (e.g., ion channels or enzymes), highlighting the role of cycloalkyl and dimethylamino groups in drug design .

生物活性

Benzamide derivatives, particularly Benzamide, 4-amino-3,5-dichloro-N-isopropyl- , have garnered attention in pharmaceutical research due to their diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of Benzamide, 4-amino-3,5-dichloro-N-isopropyl- can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 274.14 g/mol

This compound features a benzamide core with dichlorine and isopropyl substitutions that influence its biological activity.

Benzamide derivatives often function as enzyme inhibitors or modulators. The mechanism of action typically involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active or allosteric sites. For instance, it has been studied for its potential to inhibit dihydrofolate reductase (DHFR), a target in cancer therapy .

- Antimicrobial Activity : The compound exhibits activity against various bacterial strains, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antimicrobial Activity

Research indicates that Benzamide, 4-amino-3,5-dichloro-N-isopropyl- demonstrates significant antimicrobial properties. A comparative study evaluated its efficacy against several bacterial strains:

| Compound | Concentration (mM) | Zone of Inhibition (mm) |

|---|---|---|

| Benzamide | 8 | E. coli: 10.5 |

| S. aureus: 8 | ||

| B. subtilis: 9 | ||

| S. epidermidis: 6 |

The compound displayed potent antibacterial activity, particularly at concentrations around 3.9 µg/mL, inhibiting over 90% of bacterial growth .

Anticancer Activity

In cancer research, Benzamide derivatives have been explored for their ability to inhibit tumor growth. A notable study highlighted the compound's role in reducing DHFR levels in resistant cancer cell lines, suggesting a potential avenue for overcoming drug resistance in therapies involving methotrexate .

Case Studies

- Study on DHFR Inhibition :

-

Antimicrobial Efficacy :

- A series of synthesized benzamides were tested for larvicidal and fungicidal activities against various pathogens. The results indicated that certain derivatives exhibited high larvicidal activity at low concentrations (as low as 1 mg/L), highlighting their potential as environmentally friendly pesticides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。